2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide
Description
The compound 2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide features a complex polycyclic scaffold, including fused tetrahydrofuro[2,3-d][1,3]dioxolane and 2,2-dimethyl-1,3-dioxolane rings.
Properties
IUPAC Name |
2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO7/c1-14(2)24(15-10-8-7-9-11-15)17(25)13-26-19-18(16-12-27-22(3,4)29-16)28-21-20(19)30-23(5,6)31-21/h7-11,14,16,18-21H,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHYYAKMLCLPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural motif that includes a dioxolane ring and a tetrahydrofurodioxole moiety. These structural characteristics may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₅ |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 14347-78-5 |
| Purity | >98% |
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities primarily through interactions with cellular pathways:
- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit cell growth in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, it demonstrated a significant reduction in proliferation with an IC50 value of approximately 0.6 µM .
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at higher concentrations (≥10 µM), suggesting a cytostatic rather than cytotoxic mechanism. This effect was observed through flow cytometry analysis .
- Apoptosis Induction : Although the compound does not significantly affect cell adhesion or induce apoptosis at lower concentrations, higher doses can lead to apoptotic changes in sensitive cell lines .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study on Glycomimetics : A related study focused on glycomimetics demonstrated that structural modifications can significantly alter biological activity. Compounds with similar scaffolds showed varying degrees of growth inhibition in MDA-MB-231 cells .
- PPAR Modulation : Another study highlighted the dual modulation of PPARγ and PPARδ by structurally similar compounds, indicating potential applications in metabolic disorders . This suggests that the compound may also influence metabolic pathways.
Comparative Analysis
The following table summarizes key findings regarding the biological activities of related compounds:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-... | Cell proliferation inhibition | 0.6 | Cell cycle arrest |
| N-(2,2-Dimethoxyethyl)-N-(... | PPARγ partial agonist | - | Modulation of adiponectin secretion |
| Glycomimetic Derivatives | Growth inhibition (varied) | - | Structural dependency |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its fused oxygen-containing heterocycles, which contrast with simpler acetamide derivatives. Below is a comparative analysis:
Key Observations:
- Oxygen-Ring Complexity : The target’s fused dioxolane and tetrahydrofuran rings may enhance metabolic stability compared to alachlor’s linear structure, analogous to dioxolane-protected prodrugs .
- Steric Effects : The N-isopropyl-N-phenyl group in the target compound introduces greater steric hindrance than the N-methoxymethyl group in alachlor, possibly affecting target binding kinetics.
Conformational and Electronic Properties
The fused heterocycles in the target compound likely influence its ring puckering and electronic profile:
- Ring Puckering: Cremer-Pople parameters (amplitude q, phase φ) can quantify non-planarity in the tetrahydrofuro-dioxolane system. Similar bicyclic systems often exhibit pseudorotational flexibility, which may modulate bioavailability.
- Electronic Effects : Electron-rich oxygen rings could enhance hydrogen-bonding interactions compared to alachlor’s chloro group, which is primarily electrophilic.
Functional Implications
- acetolactate synthase).
- Pharmacological Potential: Compared to pharmacopeial acetamides ( ), the target lacks amino or hydroxy groups critical for enzyme binding, implying divergent therapeutic targets.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with protected sugar derivatives (e.g., tetrahydrofurodioxolane cores) coupled with acetamide moieties. Key steps include:
- Protection/deprotection strategies : Use of 2,2-dimethyl-1,3-dioxolane groups to stabilize reactive intermediates .
- Coupling reactions : Amide bond formation via activated esters or carbodiimide-mediated coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Flash chromatography or recrystallization to isolate products, with yields often optimized by controlling temperature (0–25°C) and solvent polarity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR to verify stereochemistry and functional groups (e.g., dioxolane protons at δ 1.3–1.5 ppm, acetamide carbonyl at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validate empirical formula with ≤0.3% deviation from calculated values .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict transition states and energetics, reducing trial-and-error experimentation. For example:
- Catalyst selection : Computational screening of boron-based catalysts (e.g., BF3·Et2O) to enhance dioxolane ring formation .
- Solvent effects : COSMO-RS simulations to identify solvents that stabilize intermediates, improving regioselectivity .
- Feedback loops : Integration of experimental data (e.g., failed reactions) to refine computational models .
Q. What strategies resolve contradictions in spectral data during characterization?
- Cross-validation : Compare NMR data with analogous compounds (e.g., tetrahydrofurodioxolane derivatives) to assign ambiguous signals .
- Dynamic NMR : Study temperature-dependent spectra to identify conformational exchange in dioxolane rings .
- X-ray crystallography : Resolve absolute configuration if chiral centers yield conflicting optical rotation data .
Q. How can by-products from multi-step syntheses be minimized or repurposed?
- In-line monitoring : Use HPLC or ReactIR to detect intermediates and adjust reaction parameters in real-time .
- Green chemistry : Replace toxic reagents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify waste management .
- By-product functionalization : Convert unwanted isomers into derivatives for secondary screens (e.g., bioactivity assays) .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV/vis), and humidity (75% RH) to identify degradation pathways .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life and storage conditions (e.g., desiccated, −20°C) .
Methodological Challenges and Solutions
Q. How to address low yields in stereoselective steps during synthesis?
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to control stereochemistry at the tetrahydrofuran ring .
- Enzymatic catalysis : Lipases or esterases for kinetic resolution of racemic mixtures .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Target-based assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization .
- Cellular models : Cytotoxicity profiling in cancer cell lines (e.g., HepG2) with IC50 determination via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
